Cas no 698981-81-6 (2-methyl-5-(1-piperazinyl)quinoline)

2-methyl-5-(1-piperazinyl)quinoline structure
698981-81-6 structure
Product Name:2-methyl-5-(1-piperazinyl)quinoline
CAS No:698981-81-6
MF:C14H17N3
MW:227.304882764816
CID:1739909
PubChem ID:49851901
Update Time:2025-04-21

2-methyl-5-(1-piperazinyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-(1-piperazinyl)quinoline
    • 2-methyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine
    • ACMC-20m4l9
    • 2-methyl-5-piperazin-1-yl-quinoline
    • AG-D-08534
    • 5-piperazine-2-methylquinoline
    • Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-
    • 3-METHYL-6-(1-METHYL-2-PYRROLIDINYL)PYRIDINE
    • 2-methyl-5-piperazin-1-ylquinoline
    • CTK3J9880
    • KB-236618
    • (S)-6-Methylnicotine
    • 2-Me-5-(1-piperazinyl)quinoline
    • Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-, (?A'A A'A currency)-
    • 2-methyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine; ACMC-20m4l9; 2-methyl-5-piperazin-1-yl-quinoline; AG-D-08534; 5-piperazine-2-methylquinoline; Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-; 3-METHYL-6-(1-METHYL-2-PYRROLIDINYL)PYRIDINE; 2-methyl-5-piperazin-1-ylquinoline; CTK3J9880; KB-236618; (S)-6-Methylnicotine; 2-Me-5-(1-piperazinyl)quinoline; 101540-79-8; Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-, (?A'A A'A currency)-;
    • SCHEMBL428165
    • 698981-81-6
    • PZNAAXFCMFHGNR-UHFFFAOYSA-N
    • DB-217484
    • Inchi: 1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
    • InChI Key: PZNAAXFCMFHGNR-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC3C2=CC=C(C)N=3)CCNCC1

Computed Properties

  • Exact Mass: 227.14241
  • Monoisotopic Mass: 227.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.16
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd